molecular formula C4H6N4O B6235837 (3R)-4-azido-3-hydroxybutanenitrile CAS No. 74923-99-2

(3R)-4-azido-3-hydroxybutanenitrile

Cat. No.: B6235837
CAS No.: 74923-99-2
M. Wt: 126.1
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Description

(3R)-4-azido-3-hydroxybutanenitrile is an organic compound that features both azido and hydroxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-4-azido-3-hydroxybutanenitrile typically involves the azidation of a suitable precursor. One common method is the reaction of (3R)-3-hydroxybutanenitrile with sodium azide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions and scaling up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

(3R)-4-azido-3-hydroxybutanenitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).

    Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride (LiAlH4).

    Substitution: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: PCC, CrO3, or other mild oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, LiAlH4.

    Substitution: Various nucleophiles like amines, thiols, or phosphines.

Major Products

    Oxidation: Formation of (3R)-4-oxo-3-hydroxybutanenitrile.

    Reduction: Formation of (3R)-4-amino-3-hydroxybutanenitrile.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3R)-4-azido-3-hydroxybutanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R)-4-azido-3-hydroxybutanenitrile largely depends on the functional groups present. The azido group can participate in click chemistry reactions, forming stable triazole rings upon reaction with alkynes. This property is exploited in bioconjugation and labeling studies. The hydroxy group can form hydrogen bonds, influencing the compound’s interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

    (3R)-4-azido-3-hydroxybutanoic acid: Similar structure but with a carboxylic acid group instead of a nitrile.

    (3R)-4-azido-3-hydroxybutanamide: Similar structure but with an amide group instead of a nitrile.

Uniqueness

(3R)-4-azido-3-hydroxybutanenitrile is unique due to the presence of both azido and hydroxy functional groups, which provide a versatile platform for various chemical transformations and applications in different fields.

Properties

CAS No.

74923-99-2

Molecular Formula

C4H6N4O

Molecular Weight

126.1

Purity

95

Origin of Product

United States

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